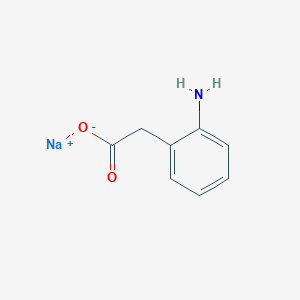Sodium (2-aminophenyl)acetate
CAS No.:
Cat. No.: VC14003307
Molecular Formula: C8H8NNaO2
Molecular Weight: 173.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H8NNaO2 |
|---|---|
| Molecular Weight | 173.14 g/mol |
| IUPAC Name | sodium;2-(2-aminophenyl)acetate |
| Standard InChI | InChI=1S/C8H9NO2.Na/c9-7-4-2-1-3-6(7)5-8(10)11;/h1-4H,5,9H2,(H,10,11);/q;+1/p-1 |
| Standard InChI Key | HYMFGPNQDYYRRG-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC=C(C(=C1)CC(=O)[O-])N.[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Sodium (2-aminophenyl)acetate (CAS 65277-67-0) is formally designated as sodium,(2R)-2-phenyl-2-[(2-phenylacetyl)amino]acetate, with the molecular formula and a molecular weight of 291.277 g/mol . The compound features a chiral center at the C2 position (R-configuration), a phenyl group, and a phenylacetyl-substituted aminoacetate backbone (Fig. 1). Key structural parameters include:
| Parameter | Value |
|---|---|
| Exact Mass | 291.087 g/mol |
| Polar Surface Area (PSA) | 72.72 Ų |
| LogP (Partition Coefficient) | 2.884 |
The moderate LogP value suggests balanced lipophilicity and hydrophilicity, making it suitable for aqueous and organic phase reactions .
Synthesis and Reaction Pathways
Mechanistic Insights
The reaction proceeds via a non-radical pathway, as evidenced by the negligible impact of the radical scavenger TEMPO (2,2,6,6-tetramethylpiperidinyloxy) . Isotopic labeling studies could further elucidate hydrogen transfer mechanisms in future work.
Physicochemical and Spectroscopic Properties
Solubility and Stability
While explicit solubility data for sodium (2-aminophenyl)acetate are unavailable, its PSA (72.72 Ų) and ionic nature suggest high solubility in polar aprotic solvents like DMSO or dimethylacetamide (DMA) . Stability under acidic conditions remains uncharacterized but merits investigation given the labile amino and carboxylate groups.
Spectroscopic Characterization
-
NMR: NMR (DMSO-) of related compounds shows aromatic proton resonances at δ 7.2–7.8 ppm and methylene protons at δ 4.1–4.3 ppm .
-
Mass Spectrometry: Electrospray ionization (ESI-MS) typically exhibits a [M+Na] peak at 291.1 .
Applications in Organic Synthesis and Drug Development
Heterocyclic Scaffold Construction
The compound’s ability to participate in cyclization reactions makes it valuable for synthesizing benzimidazo[1,2-c]quinazolines—a scaffold with reported anticancer and antimicrobial activity . For example, benzo imidazo[1,2-c]quinazolin-6-yl(phenyl)methanone derivatives show IC values below 10 μM in preliminary cytotoxicity assays .
Pharmaceutical Relevance
Analytical and Purification Methods
Chromatographic Techniques
-
TLC: Monitoring reactions using silica gel plates with -hexane/ethyl acetate (3:2) as the mobile phase .
-
Column Chromatography: Purification via silica gel columns with gradient elution (30:70 to 50:50 -hexane/ethyl acetate) .
Quantitative Analysis
High-resolution mass spectrometry (HRMS) and NMR remain gold standards for purity assessment .
Challenges and Future Directions
Synthetic Limitations
Current methods rely on stoichiometric iodine, generating waste and complicating scalability. Catalytic systems using recyclable iodides (e.g., ) could improve sustainability .
Unexplored Reactivity
The amino group’s nucleophilicity remains underexploited. Potential modifications include:
-
Acylation to create prodrugs.
-
Coordination with transition metals for catalytic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume